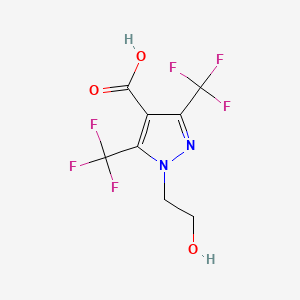
ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate consists of a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . Attached to this ring is an ethyl group (C2H5) and a carboxylate group (COO-), making it a derivative of pyranocarboxylic acid. The presence of the amino group (NH2) on the pyran ring is what gives it the ‘5-aminotetrahydro’ part of its name .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 173.21 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available sources.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis and exploration of chemical properties of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate derivatives. For instance, Isoda et al. (1980) synthesized isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid, aiming to study their antiplasmin activity, although no compound exceeded the potency of trans-4-aminomethylcyclohexanecarboxylic acid (Isoda, Yamaguchi, Satoh, & Hirata, 1980). Kvitu (1990) reported on the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, illustrating the methodological advancements in creating functionalized pyran derivatives (Kvitu, 1990).
Medicinal Chemistry Applications
Several studies have looked into the application of this compound and its derivatives in medicinal chemistry. El-bayouki et al. (2014) provided an efficient route for synthesizing pyrano-pyrimidines and multi-substituted γ-pyrans, indicating their potential antioxidant activities. This synthesis approach emphasizes the compound's utility in creating molecules with significant biological activities (El-bayouki, Basyouni, Khatab, El-Basyoni, Hamed, & Mostafa, 2014).
Analytical and Theoretical Studies
Theoretical and analytical studies have also focused on this compound derivatives. Chowhan et al. (2020) conducted a DFT analysis on the supra-molecular assemblies of substituted 4H-pyran derivatives, highlighting the complex interactions that dictate their structural and chemical properties. This study provides insight into the molecular behavior of these compounds, which is crucial for designing drugs with desired biological activities (Chowhan, Gupta, Sharma, & Frontera, 2020).
Potential Biological Activities
Research by Kumar and Mashelker (2006) into novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives aimed at exploring their antihypertensive activity, demonstrating the compound's relevance in developing cardiovascular drugs (Kumar & Mashelker, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of Ethyl 5-aminooxane-2-carboxylate.
Mode of Action
The exact mode of action of Ethyl 5-aminooxane-2-carboxylate is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other related compounds, potentially altering their function and leading to downstream effects .
Biochemical Pathways
Related compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Related compounds have been found to have various biological activities, suggesting that ethyl 5-aminooxane-2-carboxylate may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Ethyl 5-aminooxane-2-carboxylate
Biochemical Analysis
Biochemical Properties
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and function . This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
ethyl 5-aminooxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUSCGJQGFYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


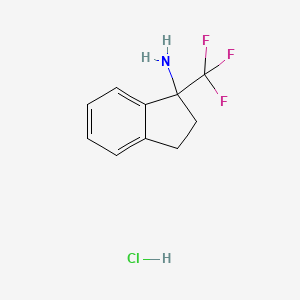
![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)

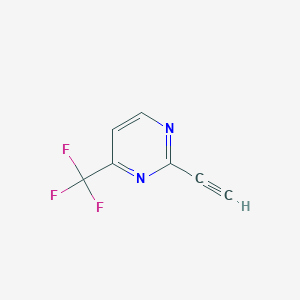


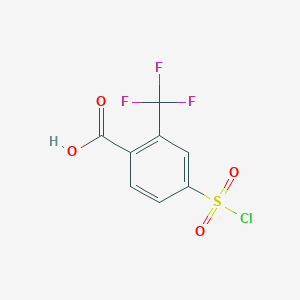

![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)

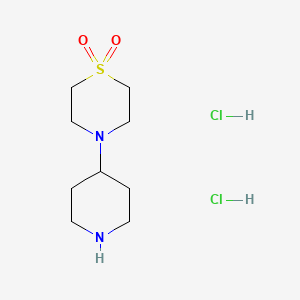
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
